molecular formula C9H16 B1212726 Hexahydroindan CAS No. 496-10-6

Hexahydroindan

Cat. No.: B1212726
CAS No.: 496-10-6
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-UHFFFAOYSA-N
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Description

Hydrindane is an ortho-fused bicyclic hydrocarbon comprising of a cyclohexane ring fused onto a cyclopentane ring.

Scientific Research Applications

Hormonal Activity

Hexahydroindan derivatives have been studied for their hormonal activities. For instance, steroid metabolites of the hexahydroindane type have shown estrogenic effects, though relatively minor compared to estriol. These compounds also exhibited anabolic and anti-anabolic activities in various animal models (Schnabel & Schubert, 1972).

Hepatic Drug Metabolism

This compound derivatives have also been implicated in hepatic drug metabolism. A study on Myristica fragrans (nutmeg) isolated components, including this compound compounds, which significantly inhibited hepatic drug-metabolizing enzyme activity. This suggests potential therapeutic applications in managing drug-induced liver toxicity (Shin, Kim, & Woo, 1988).

Antinociceptive Effects

A study focused on Heterotheca inuloides, a plant known for its medicinal properties, found that this compound derivatives from this plant had significant antinociceptive effects. This points to possible applications in pain management and the treatment of inflammation-related conditions (Rocha-González et al., 2010).

Protective Effects against Liver Toxicity

Another area of research is the protective effects of this compound derivatives against liver toxicity. For instance, phloridzin, a compound related to this compound, has been shown to protect against methotrexate-induced hepatotoxicity in rats. This opens up potential therapeutic applications for these compounds in preventing or treating liver damage caused by certain medications (Khalifa et al., 2017).

Induction of Drug-Metabolizing Enzymes

This compound derivatives have been studied for their effects on the induction of hepatic microsomal drug-metabolizing enzymes. This research is crucial in understanding how these compounds influence liver enzyme activity, impacting drug metabolism and potential drug interactions (Lan et al., 1983).

Osteoprotective Effects

There is also evidence of osteoprotective effects of this compound derivatives in animal models, suggesting potential applications in treating or preventing bone-related diseases like osteoporosis (He et al., 2010).

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNAKTVFSZAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870562
Record name Octahydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-10-6, 3296-50-2
Record name Hydrindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-10-6
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Record name Octahydro-1H-indene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrindane
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Record name Octahydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydroindan
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.104
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Record name trans-Hydrindane
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Synthesis routes and methods

Procedure details

Hydrogenating the tetrahydroindane derivative with hydrogen in the presence of a palladium-, platinum-, or rhodium-containing hydrogenation catalyst to produce a perhydroindane derivative;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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